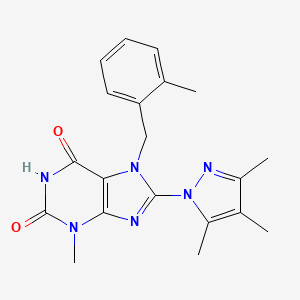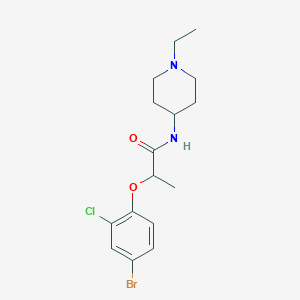
3-methyl-7-(2-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
説明
This compound belongs to a class of purine derivatives, known for their diverse biological activities and chemical properties. Purine derivatives are crucial in the development of new therapeutic agents due to their structural similarity to adenine and guanine, essential components of DNA and RNA.
Synthesis Analysis
The synthesis of purine derivatives often involves multistep chemical reactions, starting from simple purine bases to introducing specific substituents at targeted positions. For example, the synthesis of similar compounds has been reported through cyclocondensation reactions, where various substituents are introduced to achieve the desired chemical structure. The synthesis process requires careful control of reaction conditions to ensure the correct substitution pattern and yield of the target compound.
Molecular Structure Analysis
The molecular structure of purine derivatives, including the compound of interest, can be analyzed using various spectroscopic techniques. X-ray crystallography provides detailed insights into the molecular conformation, bond lengths, and angles. NMR spectroscopy (both 1H and 13C) and mass spectrometry are used to confirm the structure, molecular weight, and purity of the synthesized compound.
Chemical Reactions and Properties
Purine derivatives undergo a range of chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of various functional groups. These reactions are pivotal for modifying the chemical and biological properties of the compound, such as solubility, stability, and reactivity towards biological targets.
Physical Properties Analysis
The physical properties of purine derivatives, such as melting point, solubility in different solvents, and crystalline structure, are crucial for their application in drug formulation. These properties are determined using techniques like differential scanning calorimetry (DSC) and solubility tests in various solvents.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of purine derivatives with biological molecules are essential for their potential therapeutic use. Studies often involve investigating the compound's behavior under physiological conditions, its reactivity with nucleophiles and electrophiles, and its potential to form hydrogen bonds and other non-covalent interactions with biological targets.
For detailed research and references on similar compounds and their properties, please consult the following sources:
- Synthesis and potent inhibitory activities of carboxybenzyl-substituted purine derivatives as inhibitors (Didunyemi et al., 2015).
- Hydrogen-bonded supramolecular structures of N(7)-alkoxybenzyl-substituted pyrazolo[3,4-b]pyridine derivatives (Jorge Trilleras et al., 2008).
- Hydrogen-bonded chains of rings in tert-butyl-1-phenyl-pyrazolo[3,4-b]pyridine derivatives (Jorge Trilleras et al., 2008).
科学的研究の応用
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
3-methyl-3,7-dihydro-purine-2,6-dione derivatives, including 3-methyl-7-(2-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds show moderate to good inhibitory activities against DPP-IV, making them potential therapeutic agents in treating conditions like type 2 diabetes (Mo et al., 2015).
Anticonvulsant Activity
The compound's analogues have been synthesized and tested for their anticonvulsant activities. These studies are significant for the development of new therapeutic agents for epilepsy and related neurological disorders (Kelley et al., 1995).
Synthesis and Structural Characterization
Studies on the synthesis and structural characterization of derivatives of 3-methyl-7-(2-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione have provided insights into their molecular and crystal structures. These are essential for understanding the chemical properties and potential applications of these compounds (Channar et al., 2019).
Cytotoxic Activity
The cytotoxic activity of carboxamide derivatives of related structures has been evaluated against various cancer cell lines. This research is crucial for the development of new anticancer drugs (Deady et al., 2003).
Antioxidant and Anti-inflammatory Activity
Modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety, structurally related to 3-methyl-7-(2-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research contributes to the development of new therapeutics for diseases caused by oxidative stress and inflammation (Thalassitis et al., 2014).
特性
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-11-8-6-7-9-15(11)10-25-16-17(24(5)20(28)22-18(16)27)21-19(25)26-14(4)12(2)13(3)23-26/h6-9H,10H2,1-5H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRSKIGGDAEMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4C(=C(C(=N4)C)C)C)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(2-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)
![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)





![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)
![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)
![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)
![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)
